3-Methyl-1-(4-vinylphenyl)-1H-1,2,4-triazole
Overview
Description
3-Methyl-1-(4-vinylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group at the 3-position and a vinylphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(4-vinylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-vinylbenzyl azide with methylhydrazine under thermal conditions, leading to the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-(4-vinylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Epoxides and diols: from oxidation reactions.
Amines: from reduction reactions.
Halogenated derivatives: from substitution reactions.
Scientific Research Applications
3-Methyl-1-(4-vinylphenyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-vinylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,4-triazole: Similar structure but lacks the vinyl group.
3-Methyl-1-phenyl-1H-1,2,4-triazole: Similar structure but lacks the vinyl substitution on the phenyl ring.
Uniqueness: 3-Methyl-1-(4-vinylphenyl)-1H-1,2,4-triazole is unique due to the presence of both the methyl and vinylphenyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The vinyl group, in particular, allows for additional functionalization and reactivity, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
1-(4-ethenylphenyl)-3-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-10-4-6-11(7-5-10)14-8-12-9(2)13-14/h3-8H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQQLPDGYYPRHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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